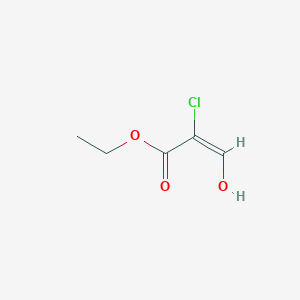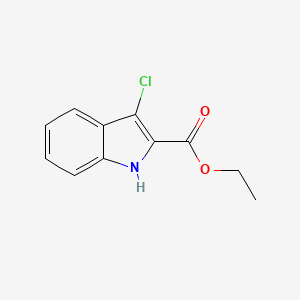
(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester
Übersicht
Beschreibung
“(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester” is an ester, a class of organic compounds. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . They are widespread in nature and are often responsible for the fragrant odors of fruits and flowers .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by methods such as the S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Acid chlorides can also be converted into esters by treatment with an alcohol in the presence of a base .Molecular Structure Analysis
The molecular structure of esters, including “(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester”, is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’) .Chemical Reactions Analysis
Esters undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is hydrolysis, where an ester is converted back into a carboxylic acid and an alcohol. This can occur in either an aqueous base or acid .Physical And Chemical Properties Analysis
Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which makes them incapable of engaging in intermolecular hydrogen bonding with one another. This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .Wissenschaftliche Forschungsanwendungen
- Role of (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester : Researchers have explored using this compound as a precursor for fatty acid ethyl esters (FAEEs), which share properties with biodiesel. FAEEs can be synthesized enzymatically using wax ester synthases (WSs) from microorganisms .
- Application : Researchers have investigated the synthesis of flavor-enhancing esters using microbial ester synthases, where (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester could serve as a substrate .
- Potential Use : (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester can contribute to the synthesis of LCFAEEs, which have industrial relevance .
- Biocatalysts : Researchers have explored immobilized lipases and other biocatalysts for efficient biodiesel synthesis. Ionic additives have been used to modulate lipase properties, aiming for scalability .
Biodiesel Production
Flavor and Fragrance Industry
Emulsifiers and Stabilizers
Biocatalysis and Biodiesel Industry
Industrial Wax Esters
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future of esters, including “(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester”, lies in their potential applications in various fields. For instance, in biofuel production, E. coli has been engineered to produce biodiesel directly from ligno-cellulosic sugars, bypassing trans-esterification . Another promising direction is the enhanced production of fatty acid ethyl ester with engineered fabHDG operon in E. coli .
Eigenschaften
IUPAC Name |
ethyl (E)-2-chloro-3-hydroxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIYGSPEMWMAFA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\O)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3133141.png)
![2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine](/img/structure/B3133157.png)
![N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3133161.png)
![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B3133169.png)


![(2-Fluoro-[1]naphthyl)-acetonitrile](/img/structure/B3133187.png)

![5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B3133204.png)


